molecular formula C8H4F3N3OS B6288039 5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95% CAS No. 2703752-79-6

5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95%

Cat. No.: B6288039
CAS No.: 2703752-79-6
M. Wt: 247.20 g/mol
InChI Key: MWKZOTKFKYKLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95% is a useful research compound. Its molecular formula is C8H4F3N3OS and its molecular weight is 247.20 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95% is 247.00271742 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit antimicrobial and antioxidant activities . Therefore, it’s plausible that MFCD34168877 may interact with bacterial cells or oxidative stress-related targets in the body.

Mode of Action

Based on its structural similarity to other antimicrobial and antioxidant agents, it might interact with its targets to inhibit their function . The trifluoromethyl group in its structure could play a crucial role in these interactions, possibly enhancing the compound’s binding affinity to its targets.

Biochemical Pathways

Given its potential antimicrobial and antioxidant properties, it might be involved in pathways related to bacterial growth and oxidative stress response .

Result of Action

Based on its potential antimicrobial and antioxidant activities, it might inhibit bacterial growth and reduce oxidative stress in cells .

Properties

IUPAC Name

5-[4-(trifluoromethyl)pyridin-2-yl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3OS/c9-8(10,11)4-1-2-12-5(3-4)6-13-14-7(16)15-6/h1-3H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKZOTKFKYKLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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